molecular formula C11H8BrNO3 B1486297 Methyl 4-bromo-2-cyano-3-formylphenylacetate CAS No. 1807024-28-7

Methyl 4-bromo-2-cyano-3-formylphenylacetate

Cat. No. B1486297
CAS RN: 1807024-28-7
M. Wt: 282.09 g/mol
InChI Key: KCXVENWHWDKELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-cyano-3-formylphenylacetate (MBCFPA) is a chemical compound that has been studied for its potential applications in the fields of science, technology, and medicine. It is a derivative of phenylacetate and is composed of a methyl group, a bromo group, a cyano group, and a formyl group. MBCFPA has been found to possess a variety of properties, including a high boiling point, a low melting point, and a low solubility in water. Furthermore, MBCFPA has been found to be an effective catalyst for a variety of chemical reactions.

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-formylphenylacetate has been studied for its potential applications in the fields of science, technology, and medicine. It has been found to be an effective catalyst for a variety of chemical reactions, including the synthesis of amides, esters, and peptides. Additionally, this compound has been found to be a useful reagent for the preparation of biologically active compounds, such as drugs and hormones. Furthermore, this compound has been used in the synthesis of polymers, such as polyurethanes and polyamides, as well as in the synthesis of nanomaterials.

Mechanism of Action

Methyl 4-bromo-2-cyano-3-formylphenylacetate acts as a catalyst for a variety of chemical reactions. It is believed to act by forming a complex with the substrate molecule, which then undergoes a series of chemical reactions to yield the desired product. Specifically, this compound is believed to form a complex with the substrate molecule, which is then attacked by a nucleophile, such as a hydroxide ion or a carbon nucleophile. The nucleophile then displaces the bromide ion, forming a new carbon-carbon bond and yielding the desired product.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. Specifically, it has been found to possess antifungal properties, as well as antibacterial and antiviral properties. Furthermore, this compound has been found to possess anti-inflammatory and antioxidant properties. Additionally, this compound has been found to possess cytotoxic effects on a variety of cell lines, including human cancer cell lines.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2-cyano-3-formylphenylacetate has several advantages for use in laboratory experiments. Specifically, it is a relatively inexpensive chemical compound that is readily available and easy to handle. Additionally, it is a relatively stable compound that is not easily degraded by light or oxygen. Furthermore, it is a relatively non-toxic compound that is not highly volatile or flammable. However, there are some limitations to using this compound in laboratory experiments. Specifically, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.

Future Directions

Methyl 4-bromo-2-cyano-3-formylphenylacetate has potential applications in a variety of fields, including medicine, biotechnology, and materials science. In the medical field, this compound has potential applications as an anti-infective agent and as an anti-cancer agent. In biotechnology, this compound has potential applications in the synthesis of proteins, peptides, and other biologically active compounds. Additionally, this compound has potential applications in the synthesis of nanomaterials and in the development of new materials for a variety of applications. Finally, this compound has potential applications in the development of new catalysts for a variety of chemical reactions.

properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-3-10(12)9(6-14)8(7)5-13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVENWHWDKELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Reactant of Route 2
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-2-cyano-3-formylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-2-cyano-3-formylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.